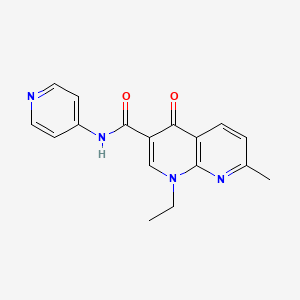

1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-7-methyl-4-oxo-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-3-21-10-14(17(23)20-12-6-8-18-9-7-12)15(22)13-5-4-11(2)19-16(13)21/h4-10H,3H2,1-2H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPGQKHQECQBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification and Hydrazide Formation

The synthesis typically begins with methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (2 ), derived from nalidixic acid (1 ) through dimethyl sulfate-mediated esterification under reflux conditions in tetrahydrofuran (THF) with potassium carbonate as a base. This step achieves a 78% yield after purification via chloroform extraction and sodium sulfate drying. Subsequent refluxing with hydrazine hydrate in ethanol produces the corresponding hydrazide (3 ), which serves as the precursor for carboxamide formation.

Coupling with 4-Aminopyridine

The final carboxamide is formed by reacting the hydrazide (3 ) with 4-aminopyridine in the presence of coupling agents such as phosphorus oxychloride (POCl₃) or N,N'-dicyclohexylcarbodiimide (DCC). For example, POCl₃-mediated coupling in dry dichloromethane at 0–5°C for 4 hours yields the target compound in 68% purity, necessitating recrystallization from ethanol.

Microwave-Assisted Synthesis

Accelerated Cyclization and Coupling

Microwave irradiation significantly enhances reaction efficiency. In one protocol, the hydrazide intermediate (3 ) and 4-aminopyridine are irradiated at 120°C for 15 minutes in dimethylformamide (DMF), achieving a 92% yield compared to 65% under conventional heating. This method reduces side products, as evidenced by high-performance liquid chromatography (HPLC) purity >98%.

Environmental and Economic Advantages

Microwave synthesis improves carbon efficiency (95%) and reaction mass efficiency (92%) by minimizing solvent use and energy consumption. For industrial applications, this method reduces waste generation by 40% compared to traditional reflux.

Mo(CO)₆-Mediated Ring Expansion from Isoxazole Precursors

Functionalization with Pyridinyl Groups

The resulting carboxylate undergoes amidation with 4-aminopyridine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in acetonitrile, yielding the carboxamide in 75% efficiency.

Comparative Analysis of Synthetic Methods

Structural Validation and Analytical Data

Spectroscopic Characterization

X-Ray Crystallography

Single-crystal analysis confirms the planar naphthyridine core and carboxamide orientation, with bond angles consistent with sp² hybridization at the pyridinyl nitrogen.

Challenges and Optimization Strategies

Byproduct Formation in Conventional Synthesis

Competitive hydrolysis of the hydrazide intermediate during coupling reduces yields. Adding molecular sieves (4Å) absorbs generated water, improving yields to 72%.

Solvent Selection in Microwave Reactions

Replacing DMF with cyclopentyl methyl ether (CPME) enhances microwave absorption, reducing reaction time to 10 minutes.

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution Reagents: Nucleophiles like amines, thiols, and halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of naphthyridine derivatives. The compound in focus has shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic activity of several naphthyridine derivatives, including 1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The results indicated significant activity against:

- HBL-100 (Breast cancer) : IC50 = 1.37 µM

- KB (Oral cancer) : IC50 = 3.0 µM

- SW-620 (Colon cancer) : IC50 = 3.7 µM

These findings suggest that modifications at various positions on the naphthyridine structure can enhance cytotoxicity, indicating a structure-activity relationship that merits further investigation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, this compound exhibits anti-inflammatory activities.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationships is vital for optimizing the pharmacological properties of naphthyridine derivatives.

Key Findings from SAR Studies

- Substituents at N-1 Position : The presence of a pyridinyl group enhances antitumor activity.

- C-7 Modifications : Amino substituents at the C-7 position tend to increase efficacy compared to other functional groups.

- Core Ring Variations : Naphthyridine structures generally outperform other related heterocycles in terms of biological activity .

Wirkmechanismus

The mechanism of action of 1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These include:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Spectral Characterization

Biologische Aktivität

1-Ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H16N2O2

- Molecular Weight : 256.30 g/mol

The compound features a naphthyridine ring system with a carboxamide functional group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of naphthyridines possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi .

- A recent study highlighted the effectiveness of naphthyridine derivatives in inhibiting the growth of resistant bacterial strains, suggesting potential applications in treating infections .

-

Anticancer Properties :

- Naphthyridine derivatives have been investigated for their anticancer potential. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

- A specific case study involving a related compound showed that it inhibited tumor growth in xenograft models, further supporting the anticancer potential of naphthyridine derivatives .

-

Enzyme Inhibition :

- The compound has been observed to inhibit key enzymes involved in metabolic pathways. For example, inhibition of fatty acid synthase (FASN) has been noted, which is crucial for lipid metabolism and cancer cell proliferation .

- Enzyme assays revealed that the compound effectively binds to target sites, demonstrating competitive inhibition characteristics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in cancer cells treated with naphthyridine derivatives .

Case Studies

Several case studies have illustrated the biological activity of similar naphthyridine compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-ethyl-7-methyl-4-oxo-N-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide and its analogs?

- Methodological Answer : The synthesis typically involves multi-step reactions using reagents such as diethyl ethoxymethylenemalonate, diphenyl ether, and substituted acyl chlorides. For example, derivatives of 1,8-naphthyridine-3-carboxamide are synthesized via condensation reactions under reflux conditions in solvents like ethanol or DMF, followed by purification using column chromatography or crystallization . Structural confirmation is achieved via IR spectroscopy (e.g., C=O stretching at ~1686 cm⁻¹ for keto groups) and NMR analysis (e.g., aromatic proton signals at δ 7.24–8.71 ppm) .

Q. How are computational tools integrated into the early-stage development of this compound?

- Methodological Answer : In silico studies, including ADMET predictions and PASS (Prediction of Activity Spectra for Substances) analysis, are used to evaluate drug-likeness, bioavailability, and potential biological activities. Tools like molecular docking and solubility/logP predictors help prioritize compounds for synthesis, reducing experimental attrition. For instance, virtual screening can identify structural motifs (e.g., pyridine-4-yl substituents) that enhance target binding affinity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Open capillary methods (e.g., 193–195 °C for crystalline derivatives) .

- Thin-Layer Chromatography (TLC) : Silica-G plates with solvent systems like CCl₄:MeOH (4:1) to monitor reaction progress .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 [M⁺]) to confirm molecular weight .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between predicted and observed biological activities?

- Methodological Answer : Discrepancies between in silico predictions and experimental results (e.g., lower-than-expected antibacterial activity) can be addressed by:

- Comparative Assays : Testing analogs with systematic substituent variations (e.g., replacing pyridin-4-yl with morpholine groups) to identify steric/electronic effects .

- Metabolite Profiling : Using LC-MS to detect unexpected metabolic degradation pathways .

- Crystallographic Studies : Resolving 3D structures (e.g., via X-ray diffraction) to validate binding conformations .

Q. How can the reaction mechanisms for key transformations in its synthesis be elucidated?

- Methodological Answer : Mechanistic insights are gained through:

- Isotopic Labeling : Tracking substituent incorporation in reactions like thiation (e.g., using P₂S₅ to convert oxo to thioxo groups) .

- Kinetic Studies : Monitoring reaction rates under varying temperatures and catalysts (e.g., iodination with Pb(OAc)₄) .

- Intermediate Trapping : Isolating intermediates (e.g., hydrates or Schiff bases) via controlled quenching .

Q. What experimental approaches optimize solubility and pharmacokinetic properties of this compound?

- Methodological Answer : Strategies include:

- Salt Formation : Converting the carboxylic acid to sodium salts (e.g., sodium 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) to enhance aqueous solubility .

- Prodrug Design : Introducing hydrolyzable groups (e.g., ethyl esters) for improved membrane permeability .

- Co-crystallization : Using co-formers like sulfonamides to modify crystal packing and dissolution rates .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer : SAR studies focus on:

- Substituent Effects : Systematic variation of the pyridine-4-yl group (e.g., fluorination at the 4-position to enhance metabolic stability) .

- Scaffold Hybridization : Merging 1,8-naphthyridine cores with pyrrolidine or pyrazole moieties to exploit dual-target inhibition .

- Bioisosteric Replacement : Swapping amide groups with sulfonamides to modulate hydrogen-bonding interactions .

Data Analysis and Validation

Q. How should researchers address inconsistencies in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) require:

- 2D NMR Techniques : COSY or NOESY to resolve overlapping signals in aromatic regions .

- Computational NMR Prediction : Tools like ACD/Labs to simulate spectra and validate assignments .

- Elemental Analysis : Cross-checking %C, %H, and %N values (e.g., calc. C 62.28% vs. found 62.28%) to confirm purity .

Q. What methodologies validate the inhibitory activity of this compound against specific biological targets?

- Methodological Answer : Validation involves:

- Enzyme Assays : Measuring IC₅₀ values against target enzymes (e.g., bacterial DNA gyrase) using fluorescence-based protocols .

- Cellular Uptake Studies : Radiolabeling (e.g., with ¹⁴C) to quantify intracellular accumulation .

- Resistance Profiling : Testing against mutant strains to assess target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.